2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine
Description
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is a sulfur-containing heterocyclic compound derived from the thieno[3,2-d]pyrimidine scaffold, a structure widely explored in medicinal chemistry due to its pharmacological versatility. The compound features a benzylsulfanyl group at position 2 and a 4-methylphenylsulfanyl moiety at position 4 of the fused thienopyrimidine ring (Fig. 1). Its molecular formula is C20H16N2S3, with a molecular weight of 364.48 g/mol .
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenyl)sulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S3/c1-14-7-9-16(10-8-14)25-19-18-17(11-12-23-18)21-20(22-19)24-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBKYAVGMYVQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine can be achieved through several routes. One common method involves the cyclization of precursor molecules that contain the necessary functional groups. A possible route is to start with a substituted pyrimidine and introduce the thieno ring and sulfanyl groups through multiple-step reactions that typically require specific catalysts and reaction conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimizing these laboratory-scale methods. The focus would be on maximizing yield and purity while minimizing production costs. Large-scale synthesis might involve continuous-flow reactors to ensure efficient mixing and reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is likely to undergo various types of reactions:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, altering the benzyl or methylphenyl groups.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Different halogenating agents and bases, depending on the target functional groups.
Major Products
The major products depend on the specific reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, due to its ability to interact with biological macromolecules.
Medicine: Potentially useful in drug design and development, especially for targeting specific proteins or pathways.
Industry: Could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine exerts its effects typically involves:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, altering their activity.
Pathways: Modulating biological pathways such as signal transduction, enzyme inhibition, or receptor antagonism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives are structurally diverse, with modifications at positions 2 and 4 significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[3,2-d]Pyrimidine Derivatives
Physicochemical Properties
- In contrast, sulfone derivatives (e.g., 3a in ) exhibit polar characteristics, enhancing solubility but requiring stabilization for storage .
- Fluorescence Properties : Derivatives with fused benzo rings (e.g., 3a–f in ) demonstrate strong solid-state fluorescence due to extended π-conjugation, a feature absent in the target compound .
Q & A
Basic: What are the common synthetic routes for preparing 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine?
The synthesis typically involves multi-step routes starting with functionalized thieno[3,2-d]pyrimidine cores. Key steps include:
- Nucleophilic substitution at the pyrimidine ring using benzylthiol and 4-methylphenylthiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce sulfanyl groups .
- Cyclization reactions to form the fused thienopyrimidine system, often catalyzed by Lewis acids like ZnCl₂ or CuI .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) at controlled temperatures (60–120°C) improve yield and purity .
Characterization via NMR (¹H/¹³C) and HPLC ensures structural fidelity and purity >95% .
Basic: How is the compound characterized to confirm its structural identity and purity?
Standard protocols include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) . ¹³C NMR confirms carbon backbone connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 450–470) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, with retention times compared to standards .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Yield optimization requires:
- Temperature control : Higher temperatures (e.g., 100–120°C) accelerate nucleophilic substitutions but may degrade sensitive intermediates; reflux conditions in DMF are common .
- Catalyst screening : CuI or Pd(PPh₃)₄ enhances cross-coupling efficiency in sulfur insertion steps .
- pH adjustment : Alkaline conditions (pH 8–10) favor thiolate ion formation, improving reactivity .
- Inert atmospheres : N₂ or Ar prevents oxidation of sulfanyl groups during synthesis .
Advanced: What experimental strategies elucidate the compound’s mechanism of action in biological systems?
Mechanistic studies involve:
- Enzyme inhibition assays : Testing against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits to quantify IC₅₀ values .
- Molecular docking : Computational models (AutoDock Vina) predict binding affinities to active sites, validated by mutagenesis studies .
- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced: How do structural modifications influence the compound’s biological activity?
Structure-activity relationship (SAR) studies reveal:
- Sulfanyl substituents : Benzyl groups enhance lipophilicity and membrane permeability, while 4-methylphenyl improves target selectivity .
- Core modifications : Fluorine substitution at the pyrimidine ring increases metabolic stability (t₁/₂ > 6 hours in microsomal assays) .
- Pharmacophore mapping : Acetamide side chains (e.g., N-(3-methylphenyl)) boost antimicrobial activity (MIC = 2–4 µg/mL against S. aureus) .
Advanced: How can researchers resolve contradictions in reported biological activities across similar derivatives?
Contradictions arise from varying assay conditions or substituent effects. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2), serum concentrations (10% FBS), and incubation times (48 hours) for cytotoxicity assays .
- Meta-analysis : Compare IC₅₀ values across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
- Dose-response validation : Re-test disputed compounds under controlled conditions to confirm activity thresholds .
Advanced: What analytical methods are used to study degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS/MS profiling : Identify degradation products (e.g., sulfoxide derivatives) via fragmentation patterns .
- Stability testing : Monitor half-life in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
